N-Sulfanilyl-3,4-xylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Sulfanilyl-3,4-xylamide derivatives has been explored through various methods. One efficient approach involves the AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes, which allows for the construction of 4-arylsulfanyl and 4-alkylsulfanyl isoxazoles . Another study reports the highly enantioselective α-sulfenylation of 5H-oxazol-4-ones to N-(sulfanyl)succinimides, utilizing a cinchona alkaloid-derived squaramide as a catalyst to achieve good to excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD) has been employed to determine the crystal structures of several derivatives, revealing distinct molecular conformations and hydrogen bonding networks . Computational studies, including density functional theory (DFT), have been used to optimize molecular structures and analyze natural bond orbitals (NBO), frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been investigated in the context of carbonic anhydrase inhibition. A series of sulfonamides incorporating the sulfanilamide scaffold were prepared and tested as inhibitors of various carbonic anhydrase isoforms. These compounds showed nanomolar inhibition of tumor-associated isoforms CA IX and XII, suggesting potential clinical applications in antitumor and antimetastasis therapies .
Physical and Chemical Properties Analysis
The physical properties of this compound derivatives have been studied using thermogravimetric (TG) and differential scanning calorimetric (DSC) methods. The derivatives exhibit melting points between 195–227°C and initiation of thermal decomposition between 259–271°C. The enthalpies of fusion for these compounds have been determined, indicating their thermal stability . Additionally, the derivatives have been screened for antibacterial and antifungal activities, showing no significant antibacterial activity with the introduction of the benzene ring to the CO–NH group or SO2–NH moiety, and no antifungal activity was observed .
Wissenschaftliche Forschungsanwendungen
Xylan derivatives, closely related to N-Sulfanilyl-3,4-xylamide, are being explored for their potential in creating new biopolymer ethers and esters. These derivatives have applications in drug delivery, paper strength additives, flocculation aids, and as antimicrobial agents (Petzold-Welcke et al., 2014).
Sulfanilamide, a compound related to this compound, is a widely used antibacterial. Research into sulfanilamide derivatives includes studies on their synthesis, structure, and potential bioactivity (Tahir et al., 2017).
The sulfation of xylan, similar to this compound, was studied to obtain bioactive xylan derivatives with potential therapeutic applications. The structural differences in xylan sulfates are confirmed by advanced analytical techniques (Daus et al., 2011).
Sulfated xylan, akin to this compound, has been studied for its use as a flocculant in removing dyes from solutions. This application demonstrates the potential of sulfated xylan in environmental remediation (Liu et al., 2018).
Research on this compound itself focuses on its thermal analysis in organic medicinal studies, particularly in understanding the double melting point phenomenon in organic binary mixtures (Sekiguchi et al., 1963).
Amino acid derivatives containing a sulfonamide bond, which includes this compound, have been synthesized and evaluated for their biological activities, revealing potential therapeutic applications (Maeda et al., 1985).
Sulfanilamide derivatives, structurally similar to this compound, have been synthesized and studied for their thermal and antimicrobial properties, indicating their potential in pharmaceutical applications (Lahtinen et al., 2014).
Wirkmechanismus
Target of Action
Xyloylsulfamine, also known as Irgafen or N-Sulfanilyl-3,4-xylamide, is classified as a sulfonamide antibacterial . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
Like other sulfonamides, it is believed to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (paba) for the active site of the enzyme dihydropteroate synthase . This competition prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Xyloylsulfamine is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, Xyloylsulfamine prevents the bacteria from producing essential components for their growth and reproduction, leading to their eventual death .
Pharmacokinetics
Like other sulfonamides, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of Xyloylsulfamine’s action is the inhibition of bacterial growth and reproduction by blocking the synthesis of folic acid . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXYIHYMGEIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152642 | |
Record name | N-Sulfanilyl-3,4-xylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120-34-3 | |
Record name | N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Sulfanilyl-3,4-xylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Sulfanilyl-3,4-xylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-aminophenylsulphonyl)-3,4-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOYLSULFAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QEH69594N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.